molecular formula C19H17ClN4O3 B3735800 2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3735800
M. Wt: 384.8 g/mol
InChI Key: SOVPASHFYJXASN-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a furan-2-ylmethyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through nucleophilic substitution reactions using furan derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a]pyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly for its potential anti-inflammatory and antimicrobial activities.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for conditions such as cancer and infectious diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide is still under investigation. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in inflammatory pathways and microbial cell wall synthesis.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups often show antimicrobial and anti-inflammatory properties.

    Furan Derivatives: Furan-containing compounds are known for their diverse chemical reactivity and biological activities.

Uniqueness

2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide stands out due to the combination of its structural features, which may confer unique biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-14-5-3-12(4-6-14)16-10-22-24-11-13(19(26)23-18(16)24)8-17(25)21-9-15-2-1-7-27-15/h1-7,10,13H,8-9,11H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVPASHFYJXASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(C=NN21)C3=CC=C(C=C3)Cl)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

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